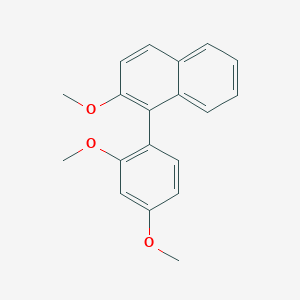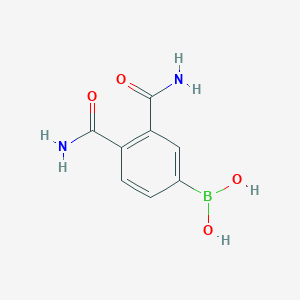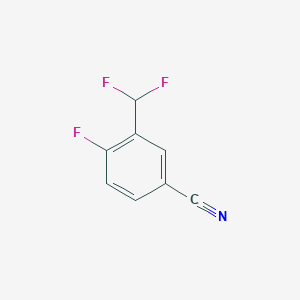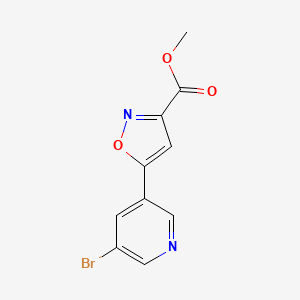
3-(Difluoromethyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The presence of the difluoromethyl group (CF₂H) and the methyl group (CH₃) attached to the indole ring imparts unique chemical and physical properties to this compound. Indoles are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-indole typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Another approach involves the use of difluoroacetic acid as a precursor. The difluoroacetic acid is first converted to its corresponding difluoromethyl ester, which is then reacted with an indole derivative in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .
科学的研究の応用
3-(Difluoromethyl)-1-methyl-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl and methyl groups but has a pyrazole ring instead of an indole ring.
3-(Trifluoromethyl)-1-methyl-1H-indole: Similar to 3-(Difluoromethyl)-1-methyl-1H-indole but with a trifluoromethyl group (CF₃) instead of a difluoromethyl group.
Uniqueness
This compound is unique due to its specific combination of the indole ring with the difluoromethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
特性
分子式 |
C10H9F2N |
|---|---|
分子量 |
181.18 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methylindole |
InChI |
InChI=1S/C10H9F2N/c1-13-6-8(10(11)12)7-4-2-3-5-9(7)13/h2-6,10H,1H3 |
InChIキー |
NISVJUWNSIYOMS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)


